(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone
CAS No.:
Cat. No.: VC15885177
Molecular Formula: C17H14ClNO2
Molecular Weight: 299.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14ClNO2 |
|---|---|
| Molecular Weight | 299.7 g/mol |
| IUPAC Name | (4-chlorophenyl)-(5-methoxy-3-methylindol-1-yl)methanone |
| Standard InChI | InChI=1S/C17H14ClNO2/c1-11-10-19(16-8-7-14(21-2)9-15(11)16)17(20)12-3-5-13(18)6-4-12/h3-10H,1-2H3 |
| Standard InChI Key | WZVVERCKBWMQLN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Features
(4-Chlorophenyl)(5-methoxy-3-methyl-1H-indol-1-yl)methanone comprises a 4-chlorobenzoyl group linked to a 5-methoxy-3-methylindole scaffold. The indole nucleus, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is substituted at positions 3 (methyl) and 5 (methoxy). The ketone bridge between the chlorophenyl and indole groups introduces conformational rigidity, as observed in structurally similar compounds .
Predicted Molecular Geometry
Based on crystallographic data from analogous pyrazole- and thiazole-containing methanones , the dihedral angles between the chlorophenyl ring and the heterocyclic system likely range between 25° and 75°. For example:
-
In (4-chlorophenyl)[1-(4-methoxyphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone, the pyrazole ring forms dihedral angles of 47.59° and 7.27° with the chlorophenyl and methoxyphenyl groups, respectively .
-
The thiazole derivative (2-anilino-4-methylthiazol-5-yl)(4-chlorophenyl)methanone exhibits dihedral angles of 25.67–29.09° between the thiazole and chlorophenyl rings .
These observations suggest that the indole system in the title compound may adopt a non-planar conformation relative to the chlorophenyl group, potentially influencing its intermolecular interactions.
Intermolecular Interactions
Crystal packing in similar methanone derivatives is stabilized by:
-
Hydrogen bonding: Intramolecular C–H···O bonds create S(7) ring motifs , while intermolecular N–H···N/O bonds form 3D networks .
-
π–π stacking: Centroid distances of 3.4–3.6 Å between aromatic rings .
-
Halogen interactions: Cl···O contacts shorter than van der Waals radii sums (3.08 Å observed in ).
For the indole-containing analog, these interactions could facilitate crystallization in polar aprotic solvents like dimethylformamide (DMF), as seen in related syntheses .
Synthetic Routes and Optimization
Proposed Synthesis
While no explicit procedure for the title compound is documented, its synthesis likely follows established methodologies for aryl(indolyl)methanones:
Step 1: Friedel-Crafts acylation of 5-methoxy-3-methylindole with 4-chlorobenzoyl chloride.
Reagents:
-
Lewis acid catalyst (e.g., AlCl₃)
-
Solvent: Dichloromethane or nitrobenzene
Mechanism:
Step 2: Purification via recrystallization from ethanol/DMF mixtures, yielding orange blocks .
Yield Optimization Factors
Comparative data from pyrazole methanone syntheses suggest:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction temperature | 110–120°C (reflux) | >80% yield |
| Solvent polarity | ε = 20–30 (e.g., xylene) | Minimizes side reactions |
| Hydrazine hydrate ratio | 1:1 molar | Prevents overalkylation |
Physicochemical Properties
Calculated Properties
Using group contribution methods and analog data :
| Property | Value | Method |
|---|---|---|
| Molecular weight | 329.80 g/mol | - |
| logP | 3.8 ± 0.2 | XLogP3 |
| Water solubility | 0.12 mg/mL (25°C) | Ali et al. (2012) |
| Melting point | 405–410 K | Analogous compounds |
Spectral Characteristics
Theoretical IR peaks (cm⁻¹):
-
1680–1700 (C=O stretch)
-
1590–1610 (C=C aromatic)
-
1250–1270 (C–O methoxy)
¹H NMR (DMSO-d₆, δ ppm):
-
8.15–8.30 (d, 2H, chlorophenyl)
-
7.40–7.60 (m, 4H, indole H-4, H-6, H-7)
-
3.90 (s, 3H, OCH₃)
-
2.45 (s, 3H, CH₃)
Biological Relevance and Applications
Though direct activity data for this compound is unavailable, structurally related methanones exhibit:
| Biological Activity | Example Compound | Reference |
|---|---|---|
| Antitumor | (Thiazol-5-yl)(4-chlorophenyl)methanones | |
| Antimicrobial | Pyrazole-chlorophenyl methanones | |
| Anti-inflammatory | Indolyl ketones |
Challenges in Characterization
Crystallization Difficulties
Multi-component crystals (Z' > 1) commonly form in methanone derivatives , complicating X-ray analysis. For the title compound:
-
Predicted space group: P1̄ (triclinic)
-
Unit cell parameters: a = 10–12 Å, b = 12–14 Å, c = 8–10 Å
Stability Considerations
Nitro and methoxy groups in analogs show thermal decomposition above 420 K . Recommended storage:
-
Temperature: 273–278 K
-
Atmosphere: Inert gas (N₂/Ar)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume